Product packaging for Riboflavin tetrabutyrate(Cat. No.:)

Riboflavin tetrabutyrate

Cat. No.: B8068877
M. Wt: 656.7 g/mol
InChI Key: MJNIWUJSIGSWKK-BBANNHEPSA-N
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Description

Riboflavin butyrate is a flavin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H44N4O10 B8068877 Riboflavin tetrabutyrate

Properties

IUPAC Name

[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)/t23-,24+,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNIWUJSIGSWKK-BBANNHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC[C@H]([C@H]([C@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046892
Record name Riboflavin tetrabutyrate
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Molecular Weight

656.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752-56-7
Record name Hibon
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Record name Riboflavin tetrabutyrate [JAN]
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Record name Riboflavin tetrabutyrate
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Record name Riboflavin tetrabutyrate
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Record name Riboflavin, 2',3',4',5'-tetrabutanoate
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Record name RIBOFLAVIN TETRABUTYRATE
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Contextualization of Riboflavin Derivatives in Advanced Biochemical and Chemical Research

Riboflavin (B1680620) and its derivatives are central to a multitude of biological processes, primarily through their roles as the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). wikipedia.org These flavocoenzymes are critical for a vast array of enzymatic reactions, particularly those involving redox chemistry. researchgate.net The isoalloxazine ring system of the flavin molecule is responsible for its rich redox activity and its characteristic absorption of blue light. researchgate.net

The inherent photosensitizing properties of riboflavin have made it and its derivatives subjects of intense research for various applications, including photodynamic therapy and pathogen inactivation. uran.uanih.gov When exposed to light, riboflavin can generate reactive oxygen species, a property that can be harnessed for therapeutic purposes. nih.gov Research has explored the use of riboflavin derivatives to inactivate toxins, enzymes, viruses, and bacteria. uran.ua Furthermore, the interaction of flavins with nucleic acids upon light irradiation can lead to selective nucleolysis, acting as a "photo-nuclease". uran.ua

Despite these valuable properties, the utility of native riboflavin in certain research contexts is hampered by a significant drawback: its low solubility in water and most organic solvents. wikipedia.orguran.ua This poor solubility can complicate experimental setups and limit its application in studies requiring higher concentrations or non-aqueous media. uran.ua To overcome this limitation, chemists have synthesized a variety of riboflavin derivatives designed to modulate its physical and chemical properties. These modifications aim to enhance solubility, improve stability, and fine-tune the compound's photochemical and redox potentials for specific research applications, such as in the development of hydrogels and the study of flavoprotein catalysis. semanticscholar.org

Synthetic Methodologies and Chemical Derivatization of Riboflavin Tetrabutyrate

Synthetic Methodologies

The synthesis of riboflavin (B1680620) tetra-acetate follows a similar principle to that of the tetrabutyrate derivative. A widely used method involves the reaction of riboflavin with a mixture of glacial acetic acid and acetic anhydride (B1165640), catalyzed by a small amount of perchloric acid. selleckchem.com The reaction is typically heated to facilitate the esterification process.

For longer-chain fatty acid esters like riboflavin tetra-palmitate, the synthetic strategy is adapted to accommodate the different reactivity and physical properties of the acylating agent. A general method for preparing such long-chain esters involves reacting riboflavin with the corresponding alkanoyl halide, for instance, palmitoyl (B13399708) chloride. This reaction is carried out in an inert solvent and in the presence of an acid acceptor, such as pyridine, to drive the reaction to completion.

Comparative Physicochemical Properties

The esterification of riboflavin with different fatty acids leads to a range of physicochemical properties, most notably affecting their solubility and lipophilicity. Riboflavin itself is sparingly soluble in water and practically insoluble in most organic solvents. nist.gov In contrast, its tetraesters exhibit enhanced solubility in organic solvents and lipids.

Riboflavin tetrabutyrate is described as being freely soluble in methanol, ethanol, and chloroform (B151607), and slightly soluble in diethyl ether, while being practically insoluble in water. chemicalbook.com Its melting point is reported to be in the range of 146–150°C. nih.gov

Riboflavin tetra-acetate also shows increased solubility in organic solvents compared to the parent compound. Its melting point is significantly higher than that of the tetrabutyrate, reported to be around 250-252°C. chemspider.com

Comparative Hydrolysis

A key aspect of these riboflavin esters is their susceptibility to hydrolysis, which releases the biologically active riboflavin. The rate of hydrolysis is influenced by the nature of the ester linkage. Comparative studies have shown that this compound is more readily hydrolyzed than other homologous esters. dntb.gov.ua One study demonstrated that under the action of human duodenal juice, this compound is easily hydrolyzed to riboflavin and butyric acid. dntb.gov.ua Notably, the compound was found to be stable in the presence of saliva and gastric juice. dntb.gov.ua

A comparative experiment on the degree of degradation of various riboflavin esters by human duodenal juice revealed the following:

SubstrateDegree of Degradation (%)
Riboflavin tetrapalmitate1.4
Riboflavin tetracaproate3.5
This compound 42.0
Riboflavin tetrapropionate18.4
Riboflavin tetra-acetate 9.4

Data sourced from a study on the hydrolysis of riboflavin esters by human duodenal juice. dntb.gov.ua

This data clearly indicates that this compound is significantly more susceptible to enzymatic hydrolysis compared to both the shorter-chain tetra-acetate and the longer-chain tetrapalmitate, suggesting that the length of the fatty acid ester chain plays a crucial role in the rate of riboflavin release.

Advanced Spectroscopic and Analytical Characterization Methodologies for Riboflavin Tetrabutyrate

Structural Elucidation and Purity Assessment Techniques

The unambiguous identification and purity determination of riboflavin (B1680620) tetrabutyrate rely on a combination of high-resolution analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) each offer unique insights into the molecule's structure and purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

NMR spectroscopy is a powerful tool for the structural analysis of riboflavin tetrabutyrate, providing precise information about the connectivity of atoms and the compound's conformation in solution. Both ¹H and ¹³C NMR are employed to achieve a complete structural assignment.

In the ¹H NMR spectrum of riboflavin, characteristic signals are observed for the aromatic protons of the isoalloxazine ring and the protons of the ribityl side chain mdpi.com. Upon esterification with four butyrate (B1204436) groups to form this compound, significant changes in the chemical shifts of the ribityl chain protons are expected. The protons attached to the carbons bearing the butyrate esters will experience a downfield shift due to the deshielding effect of the carbonyl groups.

Conversely, the signals corresponding to the aromatic protons and the methyl groups on the isoalloxazine ring are expected to show minimal changes in their chemical shifts, confirming that the core flavin structure remains intact. The integration of the proton signals provides a quantitative measure of the number of protons, which can be used to confirm the degree of esterification.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon signals of the ribityl chain in this compound will be shifted downfield compared to those in riboflavin, particularly the carbons directly attached to the oxygen atoms of the ester groups. New signals corresponding to the carbonyl and alkyl carbons of the four butyrate moieties will also be present in the spectrum.

Table 1: Expected ¹H NMR Chemical Shift Comparison of Riboflavin and this compound
Proton Riboflavin (ppm) This compound (Expected Shift) Reason for Shift
Aromatic Protons~7.8-8.0Minimal changeDistant from esterification sites
Ribityl Chain Protons~3.5-5.0Downfield shiftDeshielding by butyrate carbonyl groups
Butyrate ProtonsN/AMultiple signals in the alkyl region (~0.9-2.5 ppm)Introduction of butyrate chains
Table 2: Expected ¹³C NMR Chemical Shift Comparison of Riboflavin and this compound
Carbon Riboflavin (ppm) This compound (Expected Shift) Reason for Shift
Aromatic Carbons~130-160Minimal changeDistant from esterification sites
Ribityl Chain Carbons~60-75Downfield shiftDeshielding by ester linkage
Butyrate Carbonyl CarbonsN/A~170-175Presence of ester carbonyls
Butyrate Alkyl CarbonsN/A~13-36Presence of butyrate alkyl chains

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular weight of riboflavin is 376.36 g/mol . The addition of four butyrate groups, with the loss of four protons from the hydroxyl groups, results in a significant increase in molecular weight.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of flavin derivatives. ESI is a softer ionization method that typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation of this compound is expected to involve the characteristic cleavage of the ribityl side chain. A primary fragmentation pathway for riboflavin involves the cleavage of the bond between the nitrogen of the isoalloxazine ring and the first carbon of the ribityl chain, leading to the formation of a lumichrome fragment (m/z 243.08751) researchgate.net. This fragmentation pattern is anticipated to be preserved in this compound. Additionally, fragmentation of the butyrate ester groups would lead to characteristic neutral losses.

Table 3: Key Mass Spectrometry Data for Riboflavin and Expected Data for this compound
Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z) Key Fragment Ion (m/z)
RiboflavinC₁₇H₂₀N₄O₆376.36377.15243.09 (Lumichrome)
This compoundC₃₃H₄₄N₄O₁₀656.72657.31243.09 (Lumichrome)

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of this compound and for identifying and quantifying any impurities journalwjarr.com. Reversed-phase HPLC is the most common mode of separation for riboflavin and its derivatives nih.govnih.gov.

In a typical reversed-phase HPLC method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water or a buffer and an organic solvent like methanol or acetonitrile. Due to the addition of the four nonpolar butyrate groups, this compound is significantly more lipophilic than riboflavin. Consequently, it will have a longer retention time on a reversed-phase column under the same elution conditions.

The purity of a this compound sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. Impurities, such as unreacted riboflavin, partially esterified derivatives, or degradation products, would appear as separate peaks with different retention times. Method validation, including linearity, accuracy, and precision, is essential for quantitative impurity profiling nih.gov.

Table 4: Typical HPLC Parameters for Riboflavin Analysis and Expected Adjustments for this compound
Parameter Typical for Riboflavin Expected for this compound
Column C18C18 or C8
Mobile Phase Acetonitrile/Water or Methanol/BufferHigher percentage of organic solvent
Detection UV (268 nm, 446 nm) or Fluorescence (Ex: 445 nm, Em: 530 nm)UV (similar wavelengths) or Fluorescence
Retention Time ShorterLonger

Electronic and Photophysical Characterization

The electronic and photophysical properties of this compound are governed by the isoalloxazine chromophore. UV-Visible absorption and fluorescence spectroscopy are used to probe these properties and understand how they are influenced by the local environment.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Solvent Effects and Chromophore Interactions

The UV-Vis absorption spectrum of riboflavin is characterized by two main absorption bands in the visible and near-UV regions, corresponding to the S₀→S₁ and S₀→S₂ electronic transitions of the isoalloxazine ring researchgate.net. These bands are typically observed around 445 nm and 370 nm, respectively sielc.com. The esterification of the ribityl chain in this compound does not significantly alter the electronic structure of the chromophore. Therefore, the absorption maxima are expected to be similar to those of riboflavin.

However, the local environment, particularly the solvent polarity, can influence the position and intensity of these absorption bands. In organic solvents of varying polarity, slight shifts in the absorption maxima of this compound are observed researchgate.net. These solvent-dependent changes can provide insights into the nature of solute-solvent interactions. In general, flavins exhibit a blue shift (hypsochromic shift) in their absorption spectra with decreasing solvent polarity.

Table 5: UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents
Solvent λmax Band I (nm) λmax Band II (nm)
Dioxane447345
Acetone445355
Ethanol445373
Pyridine452380

Data adapted from Koziol, J. (1966). Photochemistry and Photobiology.

Fluorescence Spectroscopy: Quantum Yields and Emission Characteristics in Varied Environments

Riboflavin and its derivatives are highly fluorescent compounds. Fluorescence spectroscopy is a sensitive technique for studying the excited state properties of this compound. Upon excitation at one of its absorption maxima, this compound emits light at a longer wavelength, typically in the green-yellow region of the spectrum.

The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter that characterizes the efficiency of the fluorescence process. The quantum yield of this compound is highly dependent on the solvent environment. In general, the fluorescence quantum yield increases as the polarity of the solvent decreases researchgate.net. This is attributed to reduced non-radiative decay pathways in less polar environments. The fluorescence quantum yield of this compound is generally higher than that of riboflavin in the same solvent, which may be due to the protective effect of the bulky butyrate groups, reducing quenching interactions with the solvent.

The shape of the fluorescence emission spectrum can also be influenced by the solvent. In low-polarity solvents, the emission spectrum of this compound often shows a mirror symmetry to the longest wavelength absorption band researchgate.net.

Table 6: Fluorescence Quantum Yields (ΦF) of this compound in Various Solvents
Solvent Quantum Yield (ΦF)
Dioxane0.40
Acetone0.38
Ethanol0.32
Pyridine0.15

Data adapted from Koziol, J. (1966). Photochemistry and Photobiology.

Chemical Stability and Degradation Pathway Investigations

Forced degradation studies are a critical component in the development of pharmaceutical substances, providing insights into their intrinsic stability, and helping to develop stability-indicating analytical methods. These studies typically involve exposing the compound to stress conditions such as heat, light, humidity, and a range of pH values to identify potential degradation products and pathways.

Detailed investigations into the thermal degradation pathways and the specific onset temperatures for the decomposition of this compound are not described in the reviewed scientific literature. For the parent compound, riboflavin, thermal degradation is known to occur at elevated temperatures, with the decomposition temperature being around 290°C. chemicalbook.com The degradation pathways of riboflavin under heat can involve the cleavage of the ribityl side chain. However, it is plausible that the presence of the four butyrate ester groups in this compound would significantly alter its thermal decomposition profile. Ester groups can be susceptible to thermal cleavage, potentially leading to different degradation products and a lower onset temperature for decomposition compared to riboflavin. Without specific studies, any proposed pathway or onset temperature would be purely speculative.

Table 1: Thermal Degradation Data for this compound

Parameter Value
Onset Temperature of Decomposition Data not available
Primary Degradation Products Data not available

The photodegradation of riboflavin is a well-documented process, known to be sensitive to light, leading to the formation of degradation products such as lumichrome and lumiflavin (B1675435) through complex photochemical reactions. nih.govnih.govosu.edu The rate of this degradation is influenced by factors like the wavelength of light, pH, and the presence of oxygen. nih.gov

It has been noted that esterification can influence the photostability of riboflavin derivatives. For instance, 3-methyl-tetraacetyl-riboflavin was found to be more photostable than riboflavin itself. nih.gov This suggests that this compound may also exhibit different photodegradation kinetics and potentially form different photoproducts compared to riboflavin. The butyrate ester groups could influence the excited state properties of the isoalloxazine ring system or provide alternative reaction pathways. However, specific studies detailing the kinetics of this compound photodegradation and a thorough analysis of its photoproducts under controlled light irradiation are absent from the available literature.

Table 2: Photodegradation Data for this compound

Parameter Value
Photodegradation Rate Constant Data not available
Major Photodegradation Products Data not available

Mechanistic Investigations of Riboflavin Tetrabutyrate in Model Systems

Oxidative Stress Modulation Mechanisms in In Vitro and Microsomal Models

Riboflavin (B1680620) tetrabutyrate, a lipophilic derivative of riboflavin, modulates oxidative stress through various mechanisms. Its action is primarily attributed to the properties of its active metabolite, riboflavin, which is released upon hydrolysis. In vitro and microsomal models have been instrumental in elucidating these pathways.

In rat liver microsomal models, riboflavin tetrabutyrate has demonstrated effects on lipid peroxidation, a key process in cellular damage driven by oxidative stress. Studies have investigated its influence on two common models of induced lipid peroxidation: the NADPH-linked enzymatic system and the ascorbate-induced non-enzymatic system.

Summary of this compound's Effect on Induced Lipid Peroxidation in Microsomal Models
Induction MethodSystem TypeObserved Effect of Riboflavin/Riboflavin TetrabutyrateKey Factors
NADPH-coupledEnzymaticModulation of peroxidation ratesEnzyme kinetics, Oxygen consumption
Ascorbate-inducedNon-EnzymaticModulation of peroxidation ratesRedox potential, Interaction with ascorbic acid

The antioxidant capacity of riboflavin, the active form of this compound, is well-documented. nih.govresearchgate.net It can protect against oxidative stress by scavenging free radicals. researchgate.netnih.gov This activity is intrinsically linked to its role as a precursor for the coenzymes flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN). These flavocoenzymes are essential for the function of redox enzymes, most notably glutathione (B108866) reductase.

Glutathione reductase is a critical component of the glutathione redox cycle, a primary cellular defense against oxidative damage. researchgate.net The enzyme utilizes FAD to transfer a hydrogen atom from NADPH to oxidized glutathione (GSSG), regenerating reduced glutathione (GSH). researchgate.net GSH can then detoxify reactive oxygen species. Therefore, by supplying riboflavin, this compound supports this enzymatic system, effectively contributing to free radical neutralization through a mechanism dependent on hydrogen atom transfer. researchgate.netnih.gov The conversion of reduced riboflavin back to its oxidized form is another potential mechanism by which it directly quenches radicals. researchgate.net

Paradoxically, while riboflavin can combat oxidative stress, it is also a potent photosensitizer that generates reactive oxygen species (ROS) upon exposure to light, particularly UV-A radiation. researchgate.netmdpi.com This process occurs via two distinct photochemical mechanisms after the riboflavin molecule absorbs light and transitions to an excited triplet state (³RF*). researchgate.netnih.gov

Type I Mechanism: In this pathway, the excited riboflavin molecule directly reacts with a substrate (like an amino acid or lipid) through hydrogen atom or electron transfer. This creates free radical species that can subsequently react with molecular oxygen to produce superoxide (B77818) anions (O₂•⁻) and other ROS. researchgate.netmdpi.com This mechanism is favored at low oxygen concentrations. researchgate.net

Type II Mechanism: Here, the excited triplet-state riboflavin transfers its energy directly to ground-state molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂). researchgate.netmdpi.comsemanticscholar.org Singlet oxygen can then oxidize various biological molecules, including lipids and proteins. mdpi.comnih.gov

Both pathways result in the formation of ROS, which can induce oxidative damage. researchgate.net The specific mechanism that predominates depends on the concentration of oxygen and the availability of reactive substrates. researchgate.net

Comparison of Photochemical Mechanisms for ROS Generation by Riboflavin
MechanismPrimary Reactant with Excited Riboflavin (³RF*)Key ROS ProducedOxygen Dependence
Type IBiological Substrate (e.g., amino acid, lipid)Superoxide anion (O₂•⁻), Hydroxyl radical (•OH)Favored in low oxygen conditions
Type IIMolecular Oxygen (³O₂)Singlet Oxygen (¹O₂)Requires oxygen

Enzymatic Hydrolysis and Bioconversion Pathways in Biological Systems

As a prodrug, the biological activity of this compound is contingent upon its hydrolysis and conversion into its constituent molecules. This bioconversion is a critical step that dictates its bioavailability and subsequent metabolic fate.

In vitro studies simulating the digestive tract have shown that this compound is selectively hydrolyzed. Research indicates the compound is stable and not broken down by saliva or gastric juice. google.com However, it is readily hydrolyzed in the presence of duodenal (intestinal) juice, which contains a mixture of digestive enzymes. google.com Among various riboflavin esters, the tetrabutyrate form has been found to be the most susceptible to this enzymatic hydrolysis. google.com

The process liberates free riboflavin and butyric acid, allowing for their absorption. google.com In vitro digestion models, which often employ enzymes like pepsin for gastric simulation followed by pancreatin (B1164899) and bile salts for intestinal simulation, are standard methods for evaluating the breakdown of such compounds. nih.govnih.gov The hydrolysis can be quantified by measuring the appearance of free riboflavin, for instance, by using the lumiflavin (B1675435) fluorescence method. google.com

Hydrolysis of this compound in In Vitro Digestive Models
Simulated Biological FluidKey Enzymes PresentHydrolytic Activity
SalivaAmylaseNone observed google.com
Gastric JuicePepsinNone observed google.com
Intestinal Juice (Duodenal)Lipases, Esterases, PancreatinHigh; readily hydrolyzed google.com

Following administration in animal models, this compound is metabolized, releasing its two principal components: riboflavin and butyric acid. google.com Post-mortem examinations of animals fed riboflavin have shown the presence of metabolites primarily in the gut contents, bile, and urinary bladder. capes.gov.br

The liberated riboflavin enters the body's vitamin B2 pool and is utilized for the synthesis of FMN and FAD. The released butyric acid, a short-chain fatty acid, enters relevant metabolic pathways. Studies in rats have shown that chronic administration of this compound (RTB) leads to specific changes in hepatic enzyme activity. nih.gov Notably, it causes an increase in the hepatic activity of 3-ketoacyl-CoA thiolase, an enzyme involved in the β-oxidation of fatty acids. nih.govnactem.ac.uk This effect was not observed with the administration of riboflavin or sodium butyrate (B1204436) alone, suggesting a unique metabolic consequence of the combined delivery via the tetrabutyrate ester. nih.gov This finding confirms that the compound is effectively converted in animal tissues and that its metabolites are biologically active.

Modulation of Lipid Metabolism Pathways in Animal Models

Investigations using animal models have provided crucial evidence for this compound's ability to modulate pathways central to lipid metabolism. These studies have pinpointed its effects on key enzymatic activities within the liver and have documented subsequent changes in systemic lipid profiles.

Enhancement of Hepatic Fatty Acid Oxidation Enzyme Activities (e.g., 3-ketoacyl-CoA thiolase)

A pivotal aspect of this compound's mechanism of action lies in its ability to enhance the activity of specific enzymes involved in hepatic fatty acid oxidation. Long-term administration of this compound to rats has been shown to significantly increase the activity of hepatic 3-ketoacyl-CoA thiolase. nih.gov This enzyme plays a crucial role in the final step of the β-oxidation pathway, the primary process by which fatty acids are broken down to produce energy.

One study demonstrated that the feeding of this compound resulted in a 50% increase in the hepatic activity of 3-ketoacyl-CoA thiolase compared to control levels. nih.gov Notably, the activities of other enzymes in the fatty acid oxidation pathway, such as acyl-CoA synthetase and acyl-CoA dehydrogenase, remained unaffected by the treatment. nih.gov This specific enhancement of 3-ketoacyl-CoA thiolase activity suggests a targeted effect of this compound on a rate-limiting step in fatty acid degradation within the liver.

Table 1: Effect of this compound on Hepatic Fatty Acid Oxidation Enzyme Activities in Rats

EnzymeChange in Activity
3-ketoacyl-CoA thiolase ↑ 50%
Acyl-CoA synthetaseNo significant change
Acyl-CoA dehydrogenaseNo significant change

This table summarizes the observed changes in the activity of key hepatic fatty acid oxidation enzymes following the administration of this compound in a rat model.

Effects on Systemic Lipid Parameters in Controlled In Vivo Studies

The targeted enhancement of hepatic fatty acid oxidation by this compound is believed to be directly linked to its observable effects on systemic lipid parameters. The increased breakdown of fatty acids in the liver may lead to a reduction in the lipids available for packaging and secretion into the bloodstream.

Research has suggested a connection between the increased activity of hepatic 3-ketoacyl-CoA thiolase and a reduction in the concentration of plasma triglycerides. nih.gov While detailed quantitative data from a broad range of controlled in vivo studies on various lipid parameters such as total cholesterol, high-density lipoprotein (HDL), and low-density lipoprotein (LDL) are not extensively available in the reviewed literature, the observed impact on triglycerides provides a significant insight into the potential therapeutic applications of this compound in managing dyslipidemia. Further controlled in vivo studies are warranted to fully elucidate the complete spectrum of effects of this compound on systemic lipid profiles.

Advanced Research Applications of Riboflavin Tetrabutyrate

Catalytic Roles in Organic Synthesis and Green Chemistry

The application of riboflavin (B1680620) tetrabutyrate as a photocatalyst represents a significant advancement in sustainable chemistry. By harnessing the energy from visible light, it can drive chemical reactions that are traditionally reliant on harsher conditions or metal-based catalysts.

Riboflavin tetrabutyrate has been identified as an effective photocatalyst for the synthesis of esters. researchgate.net This process aligns with the principles of green chemistry by utilizing visible light as an energy source. researchgate.netrsc.org Flavin-based photocatalysis can facilitate esterification through mechanisms involving photoinduced electron transfer. rsc.org For instance, related flavin derivatives like 3-methylriboflavin (B1227455) tetraacetate have been used in systems that activate triphenylphosphine (B44618) via this mechanism, enabling the efficient and stereoselective coupling of various alcohols and acids into esters. rsc.org These photochemical strategies offer an alternative to traditional methods that may require strong acids or toxic reagents. researchgate.netrsc.org

Table 1: Example of Flavin-Mediated Photocatalytic Esterification System
ComponentRole/ConditionSource
Flavin Derivative (e.g., 3-methylriboflavin tetraacetate)Photocatalyst rsc.org
Visible Light (e.g., 450 nm)Energy Source rsc.org
OxygenTerminal Oxidant rsc.org
Triphenylphosphine (Ph3P)Activated by Photoinduced Electron Transfer rsc.org
Dialkyl hydrazine (B178648) dicarboxylateAzo-reagent precursor rsc.org

Hydroxylation is a critical reaction that introduces structural diversity and can enhance the bioactivity, solubility, and stability of natural product molecules. researchgate.net While specific studies detailing the use of this compound in natural product hydroxylation are emerging, the broader class of flavin-dependent monooxygenases is well-known for catalyzing such modifications on a variety of substrates, including terpenoids, flavonoids, and steroids. Flavin-mediated photocatalysis provides a platform for various C–H functionalization reactions, demonstrating the potential for these catalysts to be applied in complex molecule synthesis and modification. nih.gov

Integration into Prodrug Activation Systems for Targeted Release

A key area of investigation for this compound is its role in spatially and temporally controlled prodrug activation. By using external triggers like ultrasound, the compound can catalyze the conversion of an inactive prodrug into its potent, active form precisely at a target site, such as a tumor.

This compound (TBR) functions as a highly effective electron transfer catalyst in the ultrasound-induced reduction of aromatic azides to their corresponding bioactive amines. oup.com This process is a novel mechanism for prodrug activation. oup.com In this system, β-nicotinamide adenine (B156593) dinucleotide disodium (B8443419) salt hydrate (B1144303) (NADH) provides the necessary hydrogen ion and electron for the reduction. oup.com this compound significantly enhances the reaction rate by mediating the single-electron transfer process. oup.com The mechanism involves TBR being converted to a radical anion (TBR⁻•) during electron transfer, which then participates in the reduction before reverting to its original form to continue the catalytic cycle. oup.com This activation is particularly efficient for aromatic compounds that have strong electron-withdrawing groups. oup.com

To translate this activation strategy into a therapeutic context, this compound has been incorporated into nanoparticle-based drug delivery systems. oup.com In a preclinical colon cancer model, nanoparticles were designed to co-load an azide-masked prodrug (R848-N₃) and this compound. oup.com When these nanoparticles accumulated at the tumor site and were exposed to low-intensity ultrasound, the localized catalytic activation of the prodrug was achieved. oup.com This targeted approach led to remarkable therapeutic outcomes, achieving a 99.0% tumor suppression rate and a 66.7% cure rate in the preclinical model. oup.com The co-delivery system ensures that the catalyst and the prodrug are present at the same location in the required concentrations for efficient activation, offering a promising strategy for on-demand, site-specific cancer therapy. oup.com

Table 2: Ultrasound-Induced Prodrug Activation System in a Preclinical Model
ComponentFunctionSource
Azide-masked resiquimod (B1680535) (R848-N₃)Aromatic Azide Prodrug oup.com
This compound (TBR)Electron Transfer Catalyst (Acoustic Catalyst) oup.com
NADHSource of H⁺ and electrons oup.com
NanoparticlesCo-delivery Vehicle oup.com
Low-intensity UltrasoundExternal Trigger for Activation oup.com
Reported Outcome 99.0% Tumor Suppression, 66.7% Cure Rate oup.com

Photodynamic Studies in Cellular Research Models

The inherent photosensitizing properties of the flavin structure make this compound a candidate for photodynamic therapy (PDT) research. nih.gov PDT is a treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can destroy target cells, such as cancer cells. nih.govrhhz.net

Upon exposure to light of an appropriate wavelength, typically blue light, riboflavin and its derivatives are excited from their ground state to a short-lived singlet excited state, followed by conversion to a longer-lived triplet state. researchgate.netnih.gov This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. nih.govhilarispublisher.com These ROS can indiscriminately damage cellular components like proteins and mitochondria, ultimately leading to cell death through apoptosis or necrosis. rhhz.net

In cellular research, the efficacy of flavin derivatives has been demonstrated in various cancer cell lines, including human breast adenocarcinoma (SK-BR-3) and HeLa cells. rhhz.netresearchgate.netccspublishing.org.cn Riboflavin derivatives have been shown to induce cell death upon light irradiation. rhhz.netresearchgate.net Furthermore, riboflavin has been used as a photocatalyst to activate platinum(IV) prodrugs into cytotoxic cisplatin (B142131) inside cancer cells, demonstrating a light-mediated amplification of chemotherapeutic action. rsc.orgnih.gov The lipophilic nature of this compound may facilitate its passage through cellular membranes, a crucial aspect for an effective intracellular photosensitizer.

Induction of Cell Death Mechanisms in In Vitro Tumor Cell Lines (e.g., Apoptosis, Autophagy)

Recent studies have investigated the cytotoxic effects of this compound on human tumor cell lines, revealing its capacity to trigger programmed cell death pathways. As a synthesized photosensitizer derived from riboflavin, RTB has been shown to effectively increase flavin concentration within cancer cells, leading to a dose-dependent toxic effect. researchgate.net This toxicity manifests as abnormal cell morphology and a significant reduction in the rate of cell proliferation. researchgate.net

The primary mechanism of cell death induced by this compound in cancer cells is apoptosis. researchgate.net Experimental evidence from studies on human promyelocytic leukemia (HL-60) and human epithelial cervical cancer (HeLa) cells demonstrates classic apoptotic hallmarks following treatment with RTB. researchgate.net These include the condensation of chromatin at the nuclear periphery, the formation of apoptotic bodies, and the characteristic fragmentation of DNA known as a "DNA ladder" in HL-60 cells. researchgate.net Furthermore, the activity of Caspase-3, a key executioner enzyme in the apoptotic cascade, was confirmed in both cell lines. researchgate.net

Alongside apoptosis, evidence suggests the involvement of autophagy. researchgate.net Microscopic examination of treated cells revealed high levels of cytoplasmic vacuolization. researchgate.net The presence of LysoTracker Red, a fluorescent dye that accumulates in acidic organelles like lysosomes and autolysosomes, within these vacuoles supports the activation of an autophagic process. To confirm this, experiments using the autophagy inhibitor 3-methyladenine (B1666300) (3-MA) were conducted. The presence of 3-MA led to a significant decrease in both the number of vacuoles and the reduction in cell proliferation, indicating that autophagy plays a role in the cellular response to RTB. researchgate.net

These findings suggest a dual role for RTB in eliminating tumor cells through mechanisms that are less likely to cause inflammation, highlighting its potential for further investigation in cancer research. researchgate.net

Cell LineTreatmentKey Apoptotic FindingsKey Autophagic Findings
HL-60 (Human Promyelocytic Leukemia)This compound (RTB)Chromatin condensation, apoptotic body formation, DNA laddering, Caspase-3 activity. researchgate.netHigh cytoplasmic vacuolization. researchgate.net
HeLa (Human Cervical Cancer)This compound (RTB)Chromatin condensation, apoptotic body formation, Caspase-3 activity. researchgate.netHigh cytoplasmic vacuolization, LysoTracker Red localization in vacuoles, effect inhibited by 3-methyladenine. researchgate.net

Photosensitizing Properties in Antimicrobial Photodynamic Inactivation Studies

Riboflavin and its derivatives are recognized as effective photosensitizers, a property that is actively being explored for antimicrobial photodynamic therapy (aPDT). nih.govhilarispublisher.com This therapeutic strategy involves a photosensitizing agent, light, and oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which are highly toxic to microbial cells. nih.govccspublishing.org.cn

The fundamental mechanism of action for flavins as photosensitizers involves the absorption of light (typically in the blue or UVA regions), which excites the riboflavin molecule to a short-lived singlet state, followed by conversion to a more stable, long-lived triplet state. ccspublishing.org.cn This triplet-state molecule can then react with molecular oxygen to produce ROS, which indiscriminately damage essential cellular components like lipids, proteins, and nucleic acids, leading to microbial death. ccspublishing.org.cnccspublishing.org.cn

While much of the research has focused on riboflavin itself, its derivatives are of great interest. Lipophilic derivatives like this compound or cationic derivatives are being synthesized to improve interaction with and penetration of microbial cells. researchgate.net For instance, adding positive charges to flavin derivatives can enhance their attachment to the negatively charged surfaces of bacteria, increasing the efficacy of photodynamic inactivation. nih.govhilarispublisher.com Studies have shown that this approach can lead to a significant, multi-log reduction in viable bacteria, including multidrug-resistant strains like MRSA, EHEC, and Pseudomonas aeruginosa, after just seconds of irradiation with visible light. nih.govhilarispublisher.com The bactericidal effect is independent of the bacteria's antibiotic resistance pattern, making aPDT a promising alternative approach to combat resistant infections. hilarispublisher.com

Development of Novel Research Reagents and Functional Biomaterials

The unique chemical structure of this compound has also led to its use in the development of new tools for biochemical research and materials science. Its applications range from a model compound for studying cellular metabolism to a functional component in advanced drug delivery systems.

Utilization as a Model Compound for Investigating Vitamin Metabolism and Derivative Function

This compound serves as a valuable model compound for investigating the metabolism of vitamins and their derivatives. nih.gov As a prodrug, it is designed to be hydrolyzed by enzymes in the body to release the active vitamin, riboflavin, and butyric acid. nih.gov Studies have shown that it is not hydrolyzed by saliva or gastric juice but is readily broken down by duodenal juices, making it a useful tool for studying intestinal absorption and enzymatic activity. nih.gov

Research using RTB has provided insights into metabolic regulation. For example, long-term administration of this compound in animal models was found to increase the hepatic activity of 3-ketoacyl-CoA thiolase, an enzyme involved in the beta-oxidation of fatty acids. nih.gov This effect was not observed with the administration of either riboflavin or sodium butyrate (B1204436) alone, suggesting a unique metabolic consequence of the esterified form. nih.gov This finding indicates that RTB can modulate lipid metabolism, potentially increasing fatty acid breakdown in the liver. nih.gov Such studies are crucial for understanding how vitamin derivatives are processed and how they can influence biochemical pathways beyond their primary vitamin function.

Incorporation into Nanohydrogel Platforms for Controlled Delivery of Research Molecules

In the field of biomaterials, this compound has been incorporated into novel nanohydrogel platforms for the controlled delivery of molecules in research settings. Nanogels are three-dimensional, nanosized hydrogel particles that are promising carriers for bioactive compounds due to their high water content and biocompatibility. nih.gov

A versatile nanohydrogel system has been developed using polysaccharides, such as hyaluronic acid and pullulan, chemically modified with the hydrophobic and intrinsically fluorescent this compound molecule. This modification induces the self-assembly of the polysaccharide chains into stable nanohydrogel structures in water. These nanohydrogels exhibit excellent cytocompatibility and are inherently fluorescent due to the this compound component, which allows for tracking and imaging without the need for an external fluorescent label.

These platforms have been shown to be effective for encapsulating and delivering model drug molecules. The resulting nanohydrogels demonstrate long-term stability under physiological conditions, making them a suitable vehicle for controlled release studies. researchgate.net The development of such functional biomaterials, using this compound as a key structural and functional component, opens new avenues for creating advanced and trackable delivery systems for various research molecules.

Computational and Theoretical Investigations of Riboflavin Tetrabutyrate

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and potential biological activity of molecules like riboflavin (B1680620) tetrabutyrate at a quantum mechanical level. These theoretical approaches complement experimental data, offering insights that can be difficult to obtain through laboratory methods alone.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Improved Stereoselectivity and Yield

The chemical synthesis of riboflavin (B1680620) tetrabutyrate from riboflavin and butyric anhydride (B1165640) is an established process. One high-yield method involves the use of perchloric acid as a catalyst, which facilitates the esterification reaction at room temperature. google.com This process allows for the production of riboflavin tetrabutyrate that is practically tasteless and odorless, with increased solubility in solvents like ethanol, benzene, and chloroform (B151607) compared to riboflavin. google.com

Emerging strategies may involve:

Enzymatic Catalysis: Utilizing lipases or other esterases as biocatalysts could offer high stereoselectivity under mild reaction conditions, reducing the need for harsh chemical reagents and minimizing byproduct formation. The specificity of enzymes could precisely target the hydroxyl groups on the ribityl chain.

Protecting Group Chemistry: The development of novel strategies using temporary protecting groups for specific hydroxyls on the ribityl chain could allow for controlled, stepwise butyrylation, leading to specific isomers with potentially unique biological activities.

Flow Chemistry: Implementing continuous flow reactor systems for the synthesis could enable better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and safer, more scalable production.

These advanced synthetic methods are pivotal for producing highly pure, stereoisomerically defined this compound, which is essential for detailed pharmacological studies and potential therapeutic applications.

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Understanding the behavior of this compound in various environments, from solid-state formulations to biological systems, requires sophisticated analytical techniques. While conventional methods like High-Pressure Liquid Chromatography (HPLC) are used, future research will increasingly rely on advanced spectroscopic and imaging techniques for in situ analysis. nih.gov

Studies have already employed methods like X-ray diffraction and spectrum analysis to investigate the solid-state structure and color of this compound. nih.gov Research has also noted that charge transfer (CT) interactions, which can be measured by reflection and emission spectra, are important in the stacking interactions of riboflavin tetracarboxylates. nih.gov

Future applications of advanced techniques will likely include:

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopic Imaging: This non-destructive technique can be used to monitor the dissolution and transformation of this compound in real-time within a formulation, providing insights into drug release mechanisms at a molecular level. mdpi.com

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: High-resolution ssNMR can provide detailed information about the molecular structure, polymorphism, and intermolecular interactions of this compound in its solid form, which is critical for understanding its stability and bioavailability. cardiff.ac.uk

In Situ X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES): These synchrotron-based techniques could be applied to study the electronic structure and local coordination environment of the flavin system within complex matrices or during catalytic processes, offering a dynamic view of its chemical transformations. rsc.org

Raman Imaging: This technique can provide label-free chemical imaging of the distribution and conversion of this compound within cells and tissues, helping to visualize its uptake and metabolism at a subcellular level. mdpi.com

These advanced methods will enable researchers to move beyond static measurements and gain a dynamic understanding of how this compound behaves in its intended environment.

Analytical TechniquePotential Application for this compound AnalysisKey Insights
ATR-FTIR Imaging Real-time monitoring of drug release from pharmaceutical tablets.Dissolution kinetics, molecular interactions, and phase changes during dissolution.
Solid-State NMR Characterization of crystalline and amorphous solid forms.Polymorphism, molecular packing, and intermolecular hydrogen bonding.
X-Ray Diffraction Determination of the crystal structure in the solid state. nih.govMolecular conformation, bond angles, and stacking interactions.
Raman Imaging In situ tracking of the compound within biological cells.Subcellular localization, uptake pathways, and metabolic conversion.

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

This compound is recognized as a lipophilic derivative of riboflavin with antioxidative properties. medchemexpress.comselleckchem.com Its primary mechanism is believed to involve its conversion to riboflavin and subsequently to the active coenzymes, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). wikipedia.org These flavocoenzymes are essential for a vast array of metabolic redox reactions. nih.gov

However, the specific molecular mechanisms of the tetrabutyrate form, particularly its direct interactions and effects before hydrolysis, are not fully understood. Future research aims to delve deeper into these mechanisms. Key areas of investigation include:

Antioxidant Activity: It is known that this compound inhibits lipid peroxidation. medchemexpress.com Future studies will need to elucidate the precise chemical mechanism of this inhibition, determining whether the esterified form has direct radical scavenging activity or if its effects are solely mediated by its influence on cellular redox enzymes after conversion to FAD and FMN.

Membrane Interactions: As a lipophilic molecule, this compound is expected to interact differently with cell membranes compared to the more water-soluble riboflavin. Research is needed to characterize its transport across membranes and its potential to alter membrane fluidity or the function of membrane-bound proteins.

Metabolic Regulation: Studies have shown that administration of this compound can increase the activity of hepatic 3-ketoacyl-CoA thiolase, an enzyme involved in fatty acid β-oxidation. medchemexpress.com Deeper investigation is required to understand the signaling pathways and gene regulatory networks that are modulated by this compound, leading to these changes in metabolic enzyme activity.

By using advanced metabolomics, proteomics, and genetic tools, researchers can map the specific pathways affected by this compound, distinguishing its unique contributions from those of riboflavin itself.

Exploration of New Catalytic Paradigms and Material Science Innovations

The unique electronic and structural properties of the flavin isoalloxazine ring system open up possibilities for riboflavin and its derivatives in catalysis and material science. While the biological catalytic roles of FAD and FMN are well-established, the potential of this compound as a component in synthetic catalytic systems or advanced materials is an emerging field.

Future research directions include:

Biomimetic Catalysis: The flavin core is a powerful redox catalyst. This compound, with its modified solubility, could be incorporated into synthetic polymers or mesoporous materials to create novel biomimetic catalysts for oxidation or reduction reactions in non-aqueous environments.

Optically Functional Materials: Crystalline riboflavin is known to be an optically functional material in nature, found in the reflective tapetum lucidum of some animals to enhance night vision. cardiff.ac.ukresearchgate.net The solid-state properties of this compound, including its crystal packing and charge-transfer interactions, could be harnessed to develop novel bio-inspired optical materials, such as biocompatible pigments, filters, or components for optical sensors. nih.gov

Self-Assembling Systems: The amphiphilic nature of partially hydrolyzed this compound could be exploited to create self-assembling systems like micelles or vesicles. These structures could serve as nanocarriers for other lipophilic drugs or as scaffolds for organizing catalytic centers in multicomponent reaction systems.

Investigating the fundamental photophysics, electronic properties, and solid-state organization of this compound will be crucial for unlocking its potential in these innovative applications, bridging the gap between vitamin chemistry and materials science. nih.govcardiff.ac.uk

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Riboflavin tetrabutyrate's purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is the primary method for assessing purity, with ≥98% purity commonly reported . Structural validation employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For instance, X-ray diffraction studies confirm its triclinic crystal system (space group P1) and hydrogen-bonding interactions in the solid state . Mass spectrometry (MS) further corroborates its molecular weight (656.73 g/mol) and molecular formula (C₃₃H₄₄N₄O₁₀) .

Q. Which solvent systems are optimal for solubilizing this compound in experimental settings?

  • Methodological Answer : The compound exhibits lipophilic properties, dissolving readily in organic solvents like DMSO, ethanol, acetone, and chloroform. However, it is insoluble in water or hexane . For in vivo formulations, a mixture of DMSO, PEG300, Tween 80, and ddH₂O (50:300:50:600 ratio) is recommended to maintain stability . Solvent choice significantly impacts spectral properties; for example, hydrogen-bonding agents alter fluorescence behavior, necessitating controlled solvent environments for photochemical studies .

Q. What are the established in vitro models for assessing its antioxidative activity?

  • Methodological Answer : Key assays include:

  • Microsomal lipid peroxidation inhibition : Evaluated using NADPH-coupled or ascorbate-induced systems, with oxygen uptake inhibition as a measurable endpoint .
  • Platelet aggregation assays : ADP- or arachidonic acid (1 mM)-induced aggregation in platelet-rich plasma, with effective inhibition observed at >1 µg/mL .
  • Free radical scavenging : Electron paramagnetic resonance (EPR) to detect interactions with polyunsaturated fatty acid radicals .

Advanced Research Questions

Q. How does chronic administration of this compound selectively enhance hepatic 3-ketoacyl-CoA thiolase activity without affecting related enzymes?

  • Methodological Answer : A 5-week rat study demonstrated a 50% increase in hepatic 3-ketoacyl-CoA thiolase activity, while renal thiolase and hepatic/renal acyl-CoA synthetase/dehydrogenase remained unaffected . This selectivity may stem from tissue-specific regulation of β-oxidation pathways. Experimental design should include:

  • Dosage : 20 mg/kg/day administered orally.
  • Enzyme activity assays : Spectrophotometric measurement of thiolase activity using acetoacetyl-CoA as substrate.
  • Controls : Compare with riboflavin and sodium butyrate to isolate tetrabutyrate-specific effects .

Q. What methodological approaches resolve contradictions in proposed mechanisms of lipid peroxidation inhibition?

  • Methodological Answer : Conflicting hypotheses (e.g., action at hydrogen abstraction vs. post-radical stages) require multi-modal validation:

  • Kinetic isotope effects (KIE) : Use deuterated polyunsaturated fatty acids to test if hydrogen abstraction is rate-limiting .
  • Computational modeling : Density functional theory (DFT) to simulate flavin-lipid interactions and identify electron transfer pathways .
  • Cross-validation : Compare in vitro microsomal data with in vivo serum lipid profiles (e.g., triglyceride reduction in atherosclerosis models) .

Q. How can this compound's photochemical properties be leveraged in non-pharmacological applications like organic electronics?

  • Methodological Answer : Its extended π-conjugation and redox activity enable use as a donor material in organic solar cells. Key steps include:

  • Device fabrication : Spin-coating TBRF (this compound) thin films onto indium tin oxide (ITO) substrates .
  • Photovoltaic characterization : Measure open-circuit voltage (VOC) and charge carrier mobility via time-resolved microwave conductivity (TRMC).
  • Spectral tuning : Modify solvent polarity during film preparation to optimize light absorption in the visible spectrum .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.